1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311315-56-6
VCID: VC3386265
InChI: InChI=1S/C11H17N3O2.ClH/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7H2,(H,15,16);1H
SMILES: C1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl
Molecular Formula: C11H18ClN3O2
Molecular Weight: 259.73 g/mol

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

CAS No.: 1311315-56-6

Cat. No.: VC3386265

Molecular Formula: C11H18ClN3O2

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride - 1311315-56-6

Specification

CAS No. 1311315-56-6
Molecular Formula C11H18ClN3O2
Molecular Weight 259.73 g/mol
IUPAC Name 1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H17N3O2.ClH/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7H2,(H,15,16);1H
Standard InChI Key HCBIUFJVFSKXPK-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl
Canonical SMILES C1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride is a complex organic compound that combines a pyrazole ring with a piperidine moiety, joined through an ethyl linker. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1311315-56-6, providing a unique identifier for research and regulatory purposes .

Molecular and Structural Characteristics

The molecular characteristics of the compound are summarized in the following table:

ParameterValue
Molecular FormulaC₁₁H₁₈ClN₃O₂
Molecular Weight259.73 g/mol
IUPAC Name1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C11H17N3O2.ClH/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7H2,(H,15,16);1H
Standard InChIKeyHCBIUFJVFSKXPK-UHFFFAOYSA-N
SMILESC1CCN(CC1)CCN2C=C(C=N2)C(=O)O.Cl

The compound features a pyrazole ring that contains a carboxylic acid group at position 4, which contributes to its potential hydrogen bonding capabilities and reactivity. The piperidine ring, a six-membered nitrogen-containing heterocycle, is connected to the pyrazole through an ethyl linker, creating a flexible molecular arrangement. This structural arrangement potentially allows the molecule to adopt multiple conformations, which may be relevant to its biological activity.

Structural Analysis and Implications

The structural elements present in 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride are significant for its chemical behavior and potential biological interactions. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a common structural motif in many pharmaceutically active compounds . The carboxylic acid group at position 4 of the pyrazole ring provides an acidic functionality that can participate in salt formation, hydrogen bonding, and other interactions with biological targets.

The piperidine moiety, connected via an ethyl linker, introduces a basic nitrogen atom that is protonated in the hydrochloride salt form. This structural feature contributes to the compound's solubility profile and may influence its membrane permeability and distribution in biological systems.

Synthesis and Preparation Methods

Pyrazole Ring Formation

The synthesis of pyrazole derivatives typically involves the condensation of hydrazine derivatives with three-carbon units, such as 1,3-dicarbonyl compounds or enamines. In related pyrazole synthesis methods, the reaction between appropriate hydrazines and diethyl ethoxymethylenemalonate has been employed to yield aminopyrazole derivatives, which can then be further functionalized .

Functionalization and Salt Formation

Research Applications and Biological Significance

Structure-Activity Considerations

The structural features of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride may contribute to specific biological interactions. The carboxylic acid group provides a site for potential hydrogen bonding interactions with protein targets, while the basic piperidine nitrogen can interact with acidic residues or serve as a hydrogen bond acceptor. The flexible ethyl linker between the pyrazole and piperidine rings may allow the molecule to adopt various conformations, potentially enabling it to fit into different binding pockets of biological targets.

Current Research Status and Limitations

Knowledge Gaps and Research Opportunities

The available literature reveals several knowledge gaps regarding 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride, presenting opportunities for future research:

  • Detailed synthesis protocols specific to this compound

  • Comprehensive physicochemical characterization, including solubility profiles in various solvents

  • Biological activity screening against various targets

  • Structure-activity relationship studies to identify key structural features contributing to activity

  • Potential applications as a building block for more complex molecules with enhanced biological properties

Comparative Analysis with Related Compounds

Structural Similarities with Other Pyrazole Derivatives

While examining the broader context of pyrazole compounds, several structurally related molecules have been investigated for various applications. For instance, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate represents a structural analog with the piperidine ring directly attached to the pyrazole nitrogen, rather than through an ethyl linker . This subtle structural difference may influence binding properties and biological activities.

Another related compound, 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride, features an amine group instead of a carboxylic acid at position 4 of the pyrazole ring, which significantly alters its hydrogen bonding capabilities and potential interactions with biological targets .

Pyrazole Derivatives as Antibiotic Adjuvants

Research on pyrazole derivatives has identified several compounds with promising activity as antibiotic adjuvants. For example, pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their synergistic activity with existing antibiotics. These studies have revealed that modifications of substituents at various positions of the pyrazole ring can significantly influence biological activity .

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